Cas no 68173-00-2 (2-methyl-N~2~-phenylpropane-1,2-diamine)
2-methyl-N~2~-phenylpropane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-N~2~-phenylpropane-1,2-diamine
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- Inchi: 1S/C10H16N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3
- InChI Key: YXGMENLRJAUPPC-UHFFFAOYSA-N
- SMILES: C(N)C(C)(NC1=CC=CC=C1)C
2-methyl-N~2~-phenylpropane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-42392-1.0g |
N-(1-amino-2-methylpropan-2-yl)aniline |
68173-00-2 | 1.0g |
$657.0 | 2023-02-10 | ||
| Enamine | EN300-42392-2.5g |
N-(1-amino-2-methylpropan-2-yl)aniline |
68173-00-2 | 2.5g |
$1360.0 | 2023-02-10 | ||
| Enamine | EN300-42392-5.0g |
N-(1-amino-2-methylpropan-2-yl)aniline |
68173-00-2 | 5.0g |
$1723.0 | 2023-02-10 | ||
| Enamine | EN300-42392-10.0g |
N-(1-amino-2-methylpropan-2-yl)aniline |
68173-00-2 | 10.0g |
$2166.0 | 2023-02-10 |
2-methyl-N~2~-phenylpropane-1,2-diamine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-methyl-N~2~-phenylpropane-1,2-diamine
Introduction to 2-methyl-N2-phenylpropane-1,2-diamine (CAS No. 68173-00-2)
2-methyl-N2-phenylpropane-1,2-diamine, with the chemical formula C12H19N2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. Its molecular structure, featuring a propylamine backbone substituted with a methyl group and a phenyl ring at the N2 position, endows it with unique reactivity and potential applications in drug development. This article provides an in-depth exploration of the compound’s properties, synthesis methods, and emerging applications in contemporary research.
The CAS No. 68173-00-2 identifier is a crucial reference for researchers and industrial chemists, ensuring precise identification and classification of this substance. As a diamine derivative, 2-methyl-N2-phenylpropane-1,2-diamine exhibits distinct chemical behavior that makes it valuable in various synthetic pathways. The presence of both primary amine functionalities allows for diverse reactions, including condensation reactions with carbodiimides or acid chlorides, facilitating the formation of more complex molecules.
In recent years, there has been growing interest in diamine derivatives due to their role as key intermediates in the synthesis of bioactive compounds. The methyl group at the 2-position and the phenyl ring at the N2 position contribute to steric and electronic effects that can influence the compound’s interactions with biological targets. This has led to its investigation as a precursor in the development of novel therapeutic agents.
The synthesis of 2-methyl-N2-phenylpropane-1,2-diamine typically involves multi-step organic transformations. One common approach includes the reaction of phenylacetonitrile with methylamine, followed by reduction and subsequent functionalization to introduce the second amine group. Advances in catalytic hydrogenation and asymmetric synthesis have improved yields and purity, making large-scale production more feasible. These synthetic methodologies are critical for ensuring high-quality material for downstream applications.
Recent studies have highlighted the potential of 2-methyl-N2-phenylpropane-1,2-diamine in medicinal chemistry. Its structural motif is reminiscent of natural products known for their biological activity, prompting investigations into its pharmacological properties. For instance, derivatives of this compound have been explored as kinase inhibitors due to their ability to mimic ATP binding sites. Preliminary computational studies suggest that modifications to the phenyl ring could enhance binding affinity to specific enzymes.
The pharmaceutical industry has shown particular interest in diamines as scaffolds for drug discovery. The versatility of N-substituted diamines allows for fine-tuning of physicochemical properties such as solubility and metabolic stability. Researchers are leveraging this flexibility to design molecules with improved pharmacokinetic profiles. Additionally, the compound’s role in polymer chemistry cannot be overlooked; diamines are frequently used as crosslinking agents or monomers in specialty polymers.
In conclusion, 2-methyl-N2-phenylpropane-1,2-diamine (CAS No. 68173-00-2) represents a promising candidate for further exploration in both academic research and industrial applications. Its unique structural features make it a valuable building block for synthesizing complex molecules with potential therapeutic benefits. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand, driving innovation across multiple scientific disciplines.
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